molecular formula C14H16N6O6 B14732508 6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione CAS No. 5429-39-0

6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B14732508
CAS No.: 5429-39-0
M. Wt: 364.31 g/mol
InChI Key: BCALGJDXDIJWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrimidine rings and functional groups that contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione involves multiple steps, including the formation of pyrimidine rings and the introduction of amino and oxo groups. Common reagents used in the synthesis include dimethylformamide, acetic anhydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful control of reaction parameters to maximize yield and minimize impurities. Advanced techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove oxygen atoms.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-formamido-1,3-dimethyluracil: This compound shares a similar pyrimidine structure but differs in the functional groups attached.

    4-Amino-2,6-dihydroxypyrimidine: Another pyrimidine derivative with different substituents, leading to distinct chemical properties.

Uniqueness

6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse reactivity and wide range of applications in various scientific fields.

Properties

CAS No.

5429-39-0

Molecular Formula

C14H16N6O6

Molecular Weight

364.31 g/mol

IUPAC Name

6-amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C14H16N6O6/c1-17-9(15)5(11(23)19(3)13(17)25)7(21)8(22)6-10(16)18(2)14(26)20(4)12(6)24/h15-16H2,1-4H3

InChI Key

BCALGJDXDIJWTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C(=O)C2=C(N(C(=O)N(C2=O)C)C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.